molecular formula C10H17ClO2S B2363988 (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride CAS No. 2167263-36-5

(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride

Cat. No. B2363988
CAS RN: 2167263-36-5
M. Wt: 236.75
InChI Key: HFLZOMCSEVUKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride, also known as DMH-MS, is a chemical compound used in scientific research for various purposes. It is a sulfonyl chloride derivative that is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Activation and Derivatization of Hydroxyl Groups

(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride plays a crucial role in the activation of hydroxyl groups towards nucleophilic substitution. This is seen in the study by Khoroshunova et al. (2021), where methanesulfonyl chloride (MsCl) is used to activate hydroxyl groups in 1-azaspiro[4.4]nonanes, leading to various functional derivatives (Khoroshunova et al., 2021).

Dehydration Reactions

In the research by Bondar' et al. (2001), methanesulfonyl chloride is employed in the dehydration of endo-2-(3-R-Isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ols. This reaction demonstrates the compound's utility in facilitating dehydration and forming specific organic compounds (Bondar' et al., 2001).

Solvent and Catalyst in Organic Synthesis

Camp et al. (1984) describe the use of methanesulfonic acid, a derivative of methanesulfonyl chloride, as a solvent and catalyst in the synthesis of hydrophobic compounds. This highlights its versatility in organic synthesis (Camps et al., 1984).

properties

IUPAC Name

(2,2-dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO2S/c1-9(2)6-10(7-9)3-8(4-10)5-14(11,12)13/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLZOMCSEVUKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride

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